molecular formula C9H5Br2N B189540 3,4-Dibromoquinoline CAS No. 41320-96-1

3,4-Dibromoquinoline

Cat. No.: B189540
CAS No.: 41320-96-1
M. Wt: 286.95 g/mol
InChI Key: LLLPNGRKHYDSQJ-UHFFFAOYSA-N
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Description

3,4-Dibromoquinoline is an organic compound with the molecular formula C9H5Br2N It is a derivative of quinoline, where two bromine atoms are substituted at the 3rd and 4th positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromoquinoline can be synthesized through several methods. One common approach involves the bromination of quinoline derivatives. For instance, 3-bromo-4-hydroxyquinoline can be treated with phosphorus tribromide to yield this compound . The reaction typically requires heating for several hours to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups, respectively.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the quinoline ring.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the quinoline ring to form dihydroquinoline derivatives.

Major Products:

  • Substitution reactions yield various substituted quinolines, depending on the nucleophile used.
  • Oxidation and reduction reactions produce oxidized or reduced quinoline derivatives, respectively.

Scientific Research Applications

Organic Synthesis

3,4-Dibromoquinoline serves as a versatile building block in organic synthesis. Its bromine substituents facilitate nucleophilic substitutions, enabling the formation of various derivatives. This property is crucial for developing new materials and compounds with specific functionalities.

Medicinal Chemistry

The compound has been explored for its potential as a lead compound in drug development. Studies have indicated that derivatives of dibromoquinoline exhibit promising biological activities, including antimicrobial and anticancer properties. For instance, research has shown that certain dibromoquinoline derivatives can inhibit the growth of various fungal strains, making them candidates for antifungal drug development .

Research highlights the antifungal activity of this compound derivatives against pathogens such as Candida albicans, Cryptococcus, and Aspergillus species. A notable study demonstrated that a specific derivative exhibited a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against these fungi, outperforming traditional antifungals like fluconazole . Additionally, these compounds have been shown to interfere with virulence factors such as biofilm formation and hyphae development in C. albicans at subinhibitory concentrations .

Case Study 1: Antifungal Properties

A comprehensive study investigated the antifungal effects of a dibromoquinoline derivative (designated as compound 4b). This compound demonstrated significant efficacy against multiple fungal strains. The study reported the following findings:

  • Minimum Inhibitory Concentration : Compound 4b showed an MIC of 0.5 µg/mL against C. albicans, significantly lower than fluconazole (MIC > 64 µg/mL).
  • Virulence Factor Interference : At concentrations below the MIC, compound 4b inhibited over 80% of hyphae formation in C. albicans, highlighting its potential as an antifungal agent with a unique mechanism of action .

Case Study 2: Synthesis and Reactivity

Another investigation focused on the synthesis of this compound through a two-step process involving bromination and subsequent conversion of hydroxyl groups to bromides. The study emphasized the regioselectivity challenges encountered during coupling reactions involving dibromoquinolines . Key findings included:

  • Yield Efficiency : The synthesis achieved an overall yield of 68%, demonstrating the feasibility of producing this compound for further research.
  • Regioselectivity : The study highlighted that regioselectivity could be improved through careful choice of reaction conditions and reagents .

Mechanism of Action

The mechanism of action of 3,4-dibromoquinoline involves its interaction with biological targets. For example, it has been shown to interfere with metal ion homeostasis in fungal cells, leading to antifungal activity . The compound can bind to metal ions, disrupting essential processes within the cell and inhibiting growth.

Comparison with Similar Compounds

    3-Bromoquinoline: A mono-brominated derivative of quinoline.

    4-Bromoquinoline: Another mono-brominated derivative with bromine at the 4th position.

    2,4-Dibromoquinoline: A dibrominated derivative with bromine atoms at the 2nd and 4th positions.

Comparison: 3,4-Dibromoquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. Compared to its mono-brominated counterparts, it exhibits different substitution patterns and potentially enhanced biological effects due to the presence of two bromine atoms.

Biological Activity

3,4-Dibromoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H5Br2NC_9H_5Br_2N and is characterized by the presence of two bromine atoms at the 3 and 4 positions of the quinoline ring. This structural modification enhances its lipophilicity and cellular uptake, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of dibromoquinoline showed potent antifungal activity against various strains of Candida, Cryptococcus, and Aspergillus species. For instance, one derivative (4b) displayed a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL against Candida albicans, outperforming fluconazole in efficacy .

CompoundMIC (μg/mL)Target Organism
4b≤0.5Candida albicans
4b≤0.5Cryptococcus
4b≤0.5Aspergillus

Anticancer Activity

This compound has also been studied for its anticancer properties. Various studies have reported that quinoline derivatives can modulate cellular pathways involved in cancer proliferation and apoptosis. For example, some derivatives demonstrated dose-dependent responses in inhibiting cancer cell lines, suggesting their potential as therapeutic agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound inhibits kinases involved in cellular signaling pathways, which can lead to reduced cell proliferation in cancer cells.
  • Gene Expression Modulation : Studies have shown that treatment with dibromoquinoline compounds can alter the expression of genes associated with the circadian clock in plants, indicating a broader range of biological effects beyond antimicrobial and anticancer activities .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications to the dibromoquinoline structure significantly impact its biological activity. For instance, compounds lacking one bromine atom exhibited markedly reduced inhibitory activity against targeted kinases . This emphasizes the importance of bromine substituents in enhancing bioactivity.

Clinical Relevance

In vivo studies demonstrated that certain dibromoquinoline derivatives could enhance survival rates in models infected with drug-resistant pathogens. For example, compound 4b was effective against fluconazole-resistant strains of Candida, showing promise for treating resistant infections .

Properties

IUPAC Name

3,4-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLPNGRKHYDSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355789
Record name 3,4-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41320-96-1
Record name 3,4-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key reactions of 3,4-dibromoquinoline with potassium amide in liquid ammonia?

A1: Research indicates that this compound undergoes a range of reactions with potassium amide in liquid ammonia []. These reactions include:

    Q2: How does the reactivity of this compound compare to other dibromoquinoline isomers?

    A2: A study comparing the reactivity of 2,3-, 2,4-, and this compound towards potassium amide in liquid ammonia showed distinct differences in their reaction pathways []. This suggests that the position of the bromine atoms on the quinoline ring significantly influences the reaction outcome. Further research exploring the specific mechanisms underlying these differences would be valuable.

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